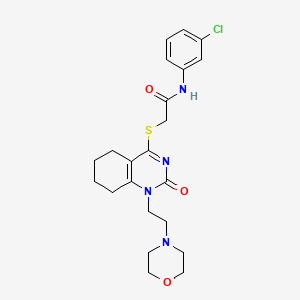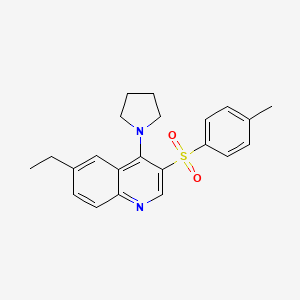
N-(1-benzylpiperidin-4-yl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a complex organic molecule that likely contains a benzylpiperidine moiety and a tetrahydroquinazoline moiety . These types of compounds are often found in pharmaceuticals and could have various biological activities .
Molecular Structure Analysis
The molecular structure of similar compounds often involves a benzylpiperidine ring system attached to another ring system or functional group . The exact structure would depend on the specific arrangement and connectivity of the atoms in the molecule.Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on its exact molecular structure. Benzylpiperidine derivatives can participate in a variety of chemical reactions, but without more specific information, it’s difficult to predict the exact reactions for this compound .科学的研究の応用
Synthesis and Pharmacological Properties
N-(1-benzylpiperidin-4-yl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide, due to its complex structure, has been the subject of various synthetic and pharmacological studies. Research has explored the synthesis of similar compounds, their antibacterial activities, and pharmacological profiles. For instance, temafloxacin hydrochloride, a compound with a somewhat related structure, demonstrated potent antimicrobial properties and a similar pharmacological profile in studies (Chu et al., 1991).
Cytotoxic Activity and Antitumor Applications
Further research into compounds with analogous structural features has revealed significant cytotoxic activities against various cancer cell lines. This line of investigation has led to the identification of carboxamide derivatives of benzimidazo[2,1-a]isoquinoline and pyrido[3',2':4,5]imidazo[2,1-a]isoquinoline as potent cytotoxic agents, with some derivatives showing high activity in vivo against mouse tumors (Deady et al., 2000).
Antipsychotic Potential
Heterocyclic analogues of related structures have been synthesized and evaluated for their antipsychotic potential. These studies have focused on the binding affinity to dopamine and serotonin receptors, suggesting the potential utility of such compounds in developing new antipsychotic medications (Norman et al., 1996).
Synthesis and Structural Studies
The synthesis of substituted N-(2,4-dioxo-1,2,3,4-tetrahydroquinazolinyl)benzamides and their thiono analogs has been documented, illustrating the versatility of synthetic approaches to access a variety of structurally related compounds (Chau et al., 1982). These synthetic strategies provide a foundation for further exploration of the chemical space around N-(1-benzylpiperidin-4-yl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide and its analogs.
将来の方向性
特性
CAS番号 |
892264-70-9 |
|---|---|
製品名 |
N-(1-benzylpiperidin-4-yl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide |
分子式 |
C26H32N4O3 |
分子量 |
448.567 |
IUPAC名 |
N-(1-benzylpiperidin-4-yl)-2,4-dioxo-3-pentyl-1H-quinazoline-7-carboxamide |
InChI |
InChI=1S/C26H32N4O3/c1-2-3-7-14-30-25(32)22-11-10-20(17-23(22)28-26(30)33)24(31)27-21-12-15-29(16-13-21)18-19-8-5-4-6-9-19/h4-6,8-11,17,21H,2-3,7,12-16,18H2,1H3,(H,27,31)(H,28,33) |
InChIキー |
PEBORZDYWDFSMV-UHFFFAOYSA-N |
SMILES |
CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)NC3CCN(CC3)CC4=CC=CC=C4)NC1=O |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



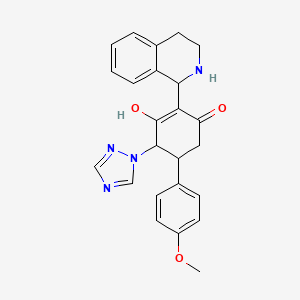
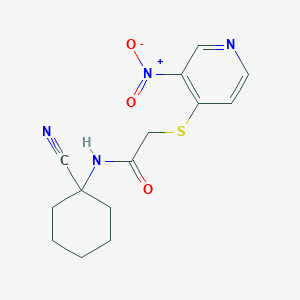
![3-chloro-2-[(E)-2-[(2,4-dichlorophenyl)methylidene]hydrazin-1-yl]-5-(trifluoromethyl)pyridine](/img/structure/B2728274.png)
![N-{[5-(morpholin-4-ylsulfonyl)-2-thienyl]methyl}-1-phenylcyclopropanecarboxamide](/img/structure/B2728275.png)
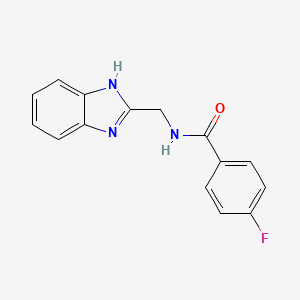
![5-{[3,5-bis(trifluoromethyl)benzyl]sulfanyl}-3-isopropyl-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2728279.png)
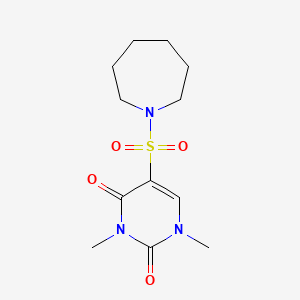
![N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-3-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2728281.png)
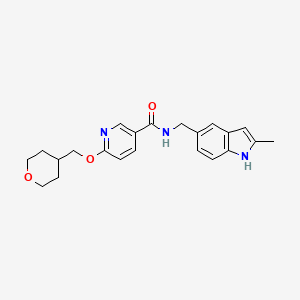
![1-(Aminomethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid;hydrochloride](/img/structure/B2728286.png)
![6-methyl-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]pyrimidin-4-amine](/img/structure/B2728290.png)
